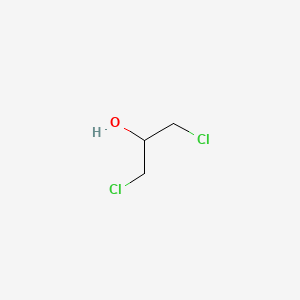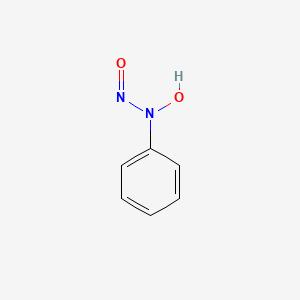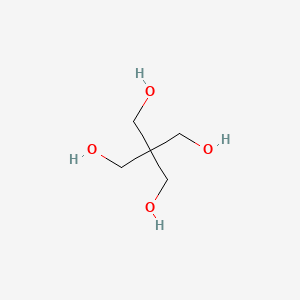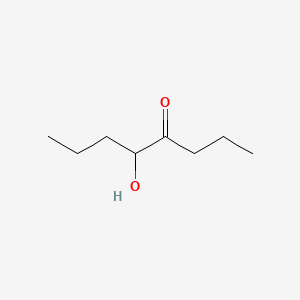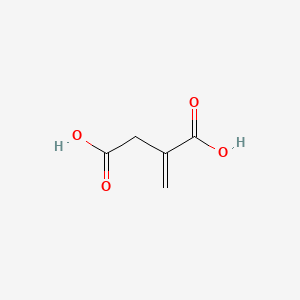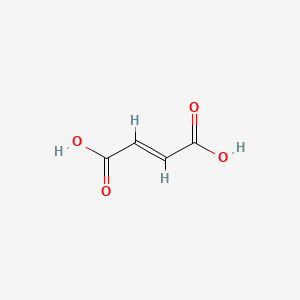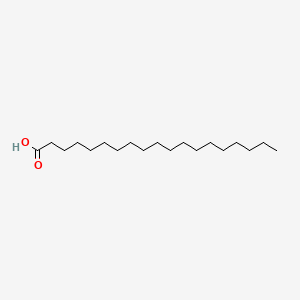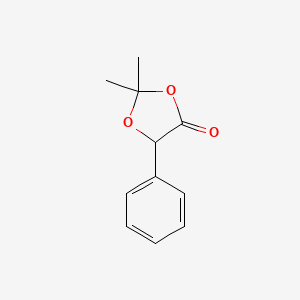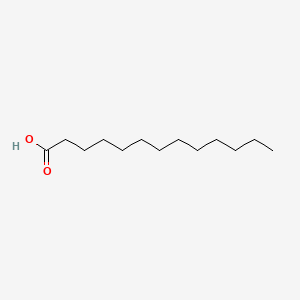
Tridecanoic acid
Descripción general
Descripción
C₁₃H₂₆O₂ . It is a white solid at room temperature and is characterized by a long aliphatic tail consisting of thirteen carbon atoms. This compound is found naturally in some plant and animal fats and oils.
Mecanismo De Acción
Target of Action
Tridecanoic acid, also known as N-Tridecanoic Acid or Tridecylic acid, primarily targets Phospholipase A2 . This enzyme plays a crucial role in the regulation of phospholipid metabolism in biomembranes, including eicosanoid biosynthesis . It catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides .
Mode of Action
This compound interacts with its targets, causing significant changes in cellular morphology . It disrupts the cellular structure, leading to extracellular leakage activity . This disruption is particularly evident in certain bacteria such as Enterococcus faecalis and Salmonella enterica .
Biochemical Pathways
It is thought to participate in the regulation of phospholipid metabolism in biomembranes, including eicosanoid biosynthesis . This involves the hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties significantly impact its bioavailability .
Result of Action
The action of this compound results in significant cellular effects. It causes significant extracellular leakage activity by disrupting cellular morphology . This leads to the rupturing of bacterial cells such as E. coli and E. faecalis due to induced autolysis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be enhanced through the synthesis of silver nanoparticles . Additionally, its action can be potentialized with the use of certain antibiotics .
Análisis Bioquímico
Biochemical Properties
Tridecanoic acid has been used as an internal standard for the lipid analysis of total intramuscular fat from broilers and fatty acid analysis in chinook salmon roe lipids . It has also been used as a reference standard in gas chromatography for quantifying fatty acids in meat samples .
Cellular Effects
This compound has shown antimicrobial properties. It was isolated from Bacillus sp. LBF-01 and showed strong antifungal and antibacterial activities against plant and human pathogenic organisms . It caused severe morphological abnormalities in Fusarium oxysporum as observed under the light microscope .
Molecular Mechanism
It has been found that this compound can cause significant extracellular leakage activity by disrupting cellular morphology in certain bacteria . This suggests that this compound may exert its effects at the molecular level by interacting with the cell membrane and disrupting its integrity .
Temporal Effects in Laboratory Settings
Given its stability and use as a reference standard in various biochemical analyses , it can be inferred that this compound exhibits stable behavior over time.
Metabolic Pathways
This compound is a long-chain fatty acid Fatty acids are key components of lipid metabolism, which involves the synthesis and degradation of lipids in cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridecanoic acid can be synthesized through the oxidation of 1-tetradecene using potassium permanganate. The reaction typically involves the following steps:
- Dissolve 1-tetradecene in an organic solvent such as dichloromethane.
- Add potassium permanganate slowly to the solution while maintaining the temperature at around 0°C.
- Stir the mixture for several hours until the reaction is complete.
- Filter the mixture to remove manganese dioxide and evaporate the solvent to obtain this compound.
Industrial Production Methods: Industrially, this compound can be produced through the hydrolysis of tridecyl esters. The process involves:
- Esterification of tridecanol with a suitable carboxylic acid to form tridecyl esters.
- Hydrolysis of the esters under acidic or basic conditions to yield this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tridecanone and other oxidized derivatives.
Reduction: It can be reduced to tridecanol using reducing agents like lithium aluminum hydride.
Substitution: The carboxyl group of this compound can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products:
Oxidation: Tridecanone.
Reduction: Tridecanol.
Substitution: Tridecyl esters, tridecyl amides.
Aplicaciones Científicas De Investigación
Tridecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of fatty acids.
Biology: Studied for its antimicrobial properties, particularly against plant and human pathogens.
Medicine: Investigated for its potential use in drug formulations and as a component in antimicrobial treatments.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Comparación Con Compuestos Similares
Dodecanoic acid (Lauric acid): A twelve-carbon saturated fatty acid.
Tetradecanoic acid (Myristic acid): A fourteen-carbon saturated fatty acid.
Comparison:
Chain Length: Tridecanoic acid has a thirteen-carbon chain, making it intermediate in length between dodecanoic acid and tetradecanoic acid.
Physical Properties: this compound has a higher melting point compared to dodecanoic acid but lower than tetradecanoic acid.
Biological Activity: this compound exhibits unique antimicrobial properties that are distinct from those of dodecanoic and tetradecanoic acids.
This compound stands out due to its specific chain length and unique biological activities, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
tridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHOJFHSIKHZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021684 | |
| Record name | Tridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [Acros Organics MSDS], Solid | |
| Record name | Tridecanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18193 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tridecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.033 mg/mL | |
| Record name | N-Tridecanoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tridecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
638-53-9, 68002-90-4, 64118-44-1 | |
| Record name | Tridecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, C10-16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Tridecanoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRIDECANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TRIDECANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tridecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fatty acids, C10-16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tridecanoic-2,2-D2 acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19936LIY2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tridecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44.5 °C | |
| Record name | N-Tridecanoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tridecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tridecanoic acid?
A1: this compound has a molecular formula of C13H26O2 and a molecular weight of 214.34 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: While the provided research papers don't offer specific spectroscopic data, infrared (IR) spectroscopic analysis was used to characterize synthetically produced this compound and related branched-chain fatty acids. []
Q3: Does this compound play a role in any known catalytic processes?
A3: While the provided research doesn't directly explore this compound as a catalyst, it highlights its role as a substrate in enzymatic reactions. For example, this compound is a substrate for an acid:CoA ligase isolated from baker's yeast. []
Q4: How do structural modifications of fatty acids, including chain length, impact their antimicrobial activity?
A4: Studies show that medium-chain saturated fatty acids, including Undecanoic acid, Lauric acid, and this compound, exhibit significant inhibitory effects on Escherichia coli persister cell formation and biofilm formation. This suggests a potential relationship between chain length and antimicrobial activity within this class of compounds. []
Q5: How does the position of the iodine atom in iodothienyl-substituted fatty acids affect their myocardial uptake?
A5: Research indicates that placing the iodine atom at the terminal 5-position of the thiophene ring in long-chain fatty acids, like in 17-[5-[125I]iodo(2-thienyl)]heptadecanoic acid, does not hinder myocardial uptake. In fact, the 17-carbon fatty acid showed significantly higher myocardial uptake compared to the 13-carbon analog, suggesting a chain length dependency. []
Q6: Are there any specific formulation strategies mentioned for this compound or similar fatty acids?
A6: The provided research explores the formulation of alpha-linolenic acid, a polyunsaturated fatty acid, into microemulsions for potential ophthalmic applications. This involved using excipients like Tween 80, Cremophor EL, Transcutol P, and PEG 400. While not directly applicable to this compound, it highlights formulation approaches for enhancing the delivery and stability of fatty acids. []
Q7: How is this compound typically quantified in research settings?
A7: Gas chromatography coupled with mass spectrometry (GC-MS) emerges as a key analytical technique for identifying and quantifying this compound in various matrices. This method was employed to analyze this compound in fish oil, sediment samples, bacterial cultures, and plant extracts. [, , , , ]
Q8: What role does this compound play in the determination of rapeseed biodiesel synthesis?
A8: this compound methyl ester serves as an internal standard in a GC method developed for determining the synthesis degree of rapeseed biodiesel. This method relies on quantifying fatty acid methyl esters, allowing for the assessment of reaction completion by comparing the total content of fatty acid methyl esters in the reaction sample with that of the fully methylated starting material. []
Q9: How is this compound utilized in the analysis of total fat content in food and feed?
A9: this compound acts as an internal standard in the Caviezel method, a gas chromatographic technique for determining total fat content in food and feed. The method involves extracting and saponifying fat with potassium hydroxide, followed by conversion to fatty acids. The fatty acid mixture, including the internal standard, is then analyzed by GC, and the fat content is calculated based on peak area ratios. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


